molecular formula C17H17NO2S B343915 N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 18774-43-1

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B343915
CAS No.: 18774-43-1
M. Wt: 299.4 g/mol
InChI Key: DOALBJDTZPDTPE-UHFFFAOYSA-N
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Description

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17NO2S and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

18774-43-1

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C17H17NO2S/c1-11(19)18-17-15(13-9-5-6-10-14(13)21-17)16(20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,19)

InChI Key

DOALBJDTZPDTPE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.04 g (4.04 mmol) (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone in 25 ml acetic anhydride was added 0.2 ml pyridine. The mixture was heated at 50° C. for 35 minutes and then poured onto water and extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 1.35 g (78%) N-(3-benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-acetamide as an orange oil. ES-MS m/e (%): 300 (M+H+, 100).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 35 g of 2-amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene, 35 g of pyridine and 1950 ml of anhydrous ether is added dropwise 35 g of acetyl chloride. Then the reaction mixture is stirred under reflux for 3 hours. After cooling, the reaction mixture is poured into water. The ether layer is separated and washed with water, and dried over sodium sulfate. The solvent is removed under reduced pressure to give an oily residure, which is crystallized from ether to give 2-acetylamino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene having a melting point of 116° - 119°C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
1950 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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